molecular formula C6H9NO3 B13967678 1-Formamidocyclobutane-1-carboxylic acid CAS No. 777803-50-6

1-Formamidocyclobutane-1-carboxylic acid

Cat. No.: B13967678
CAS No.: 777803-50-6
M. Wt: 143.14 g/mol
InChI Key: DGTDZSIZVOSRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formamidocyclobutane-1-carboxylic acid is a unique compound characterized by a cyclobutane ring substituted with a formamide group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Formamidocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and specific reaction conditions to achieve the desired cyclobutane ring formation . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Formamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of cyclobutane, such as cyclobutanone, cyclobutanol, and substituted cyclobutanes .

Scientific Research Applications

1-Formamidocyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of 1-Formamidocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Formamidocyclobutane-1-carboxylic acid is unique due to the presence of both a formamide group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

777803-50-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-formamidocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-4-7-6(5(9)10)2-1-3-6/h4H,1-3H2,(H,7,8)(H,9,10)

InChI Key

DGTDZSIZVOSRSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.